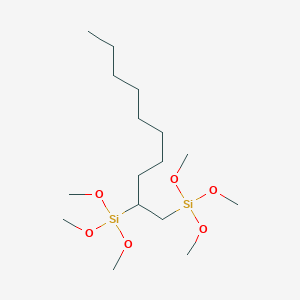

1,2-Bis(trimethoxysilyl)decane

概要

説明

1,2-Bis(trimethoxysilyl)decane is a silane compound with the molecular formula C16H38O6Si2 and a molecular weight of 382.64 . It is used in various fields of research and industry for its unique physical and chemical properties.

Synthesis Analysis

The synthesis of 1,2-Bis(trimethoxysilyl)decane involves the use of a dissymmetric bis-silylated precursor, where the two alkoxy groups are carried by adjacent methylene groups . In a study, it was found that the dissolution control and stability improvement of silica nanoparticles can be achieved by adding a protective layer or by condensation of the silanol bonds through calcination .

Molecular Structure Analysis

The molecular structure of 1,2-Bis(trimethoxysilyl)decane consists of two trimethoxysilyl groups attached to a decane backbone . The exact structure and properties can be further analyzed using advanced techniques such as X-ray diffraction, Fourier transform infrared spectroscopy, and solid-state nuclear magnetic resonance .

Chemical Reactions Analysis

1,2-Bis(trimethoxysilyl)decane shows reactivity with moisture and water, indicating its hydrolytic sensitivity . In a study, it was found that coating the particles with 1,2-Bis(trimethoxysilyl)decane decreases the silica solubility effectively .

Physical And Chemical Properties Analysis

1,2-Bis(trimethoxysilyl)decane has a boiling point of 130-132°C at 0.4mmHg and a density of 0.984 g/mL . Its refractive index at 20°C is 1.4303 .

科学的研究の応用

Application in Self-Assembled Bridged Silsesquioxanes

1,2-Bis(trimethoxysilyl)decane is utilized in the formation of robust ordered nanomaterials, specifically in self-assembled bridged silsesquioxanes. These are created through a sol-gel process that does not require external surfactants. Such materials exhibit highly ordered lamellar mesostructures and can sustain temperatures up to 120°C. This application highlights the material's ability to form homogeneous films with unique structural characteristics, including microcrystallites consisting of nanolamellar organosilica hybrid material (Ni et al., 2017).

Use in Polymerization and Gel Formation

The compound plays a significant role in the hydrolytic condensation of bis(triethoxysilyl)arylene monomers under sol-gel conditions. This process results in the formation of gels and subsequent creation of transparent, glass-like xerogels with considerable surface areas. These materials possess porosity primarily confined to micropore regions (Small et al., 1993).

Photothermal Therapy and Temperature Imaging

1,2-Bis(trimethoxysilyl)decane is used in the encapsulation of molecules for photothermal therapy and temperature imaging. Specifically, it has been employed in the encapsulation of Eu-tris(dinaphthoylmethane)-bis-(trioctylphosphine oxide) molecules in nanoparticles, showcasing high sensitivity to temperature changes in physiological ranges (Ding et al., 2016).

Development of Nonisocyanate Based Poly(ester urethanes)

This chemical is integral in synthesizing nonisocyanate-based poly(ester urethanes) from renewable materials. These materials, synthesized via environment-friendly routes, exhibit tunable properties and demonstrate good environmental stability (Wang et al., 2016).

Creation of Macro-/Mesoporous Silica Monoliths

1,2-Bis(trimethoxysilyl)decane serves as an organosilica precursor for creating silica monoliths with bimodal porosity. These materials feature macro-/mesoporosity characterized by nitrogen sorption measurements and other analytical methods, emphasizing its utility in material sciences (Lehr et al., 2013).

Coatings for Corrosion Protection

It is used in synthesizing coatings for corrosion protection. Specifically, its addition to various alkoxysilanes leads to more crosslinked coatings, enhancing protective properties against environmental stresses (Rodošek et al., 2017).

Enhancing Resin-Zirconia Shear Bond Strength

In dental applications, 1,2-Bis(trimethoxysilyl)decane, blended with other silanes, has been shown to significantly improve the shear bond strength between resin-composite cement and silicatized zirconia, both under dry conditions and after thermocycling (Lung et al., 2012).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

trimethoxy(1-trimethoxysilyldecan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H38O6Si2/c1-8-9-10-11-12-13-14-16(24(20-5,21-6)22-7)15-23(17-2,18-3)19-4/h16H,8-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBPMOQUHWCSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C[Si](OC)(OC)OC)[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635179 | |

| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(trimethoxysilyl)decane | |

CAS RN |

832079-33-1 | |

| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(trimethoxysilyl)decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

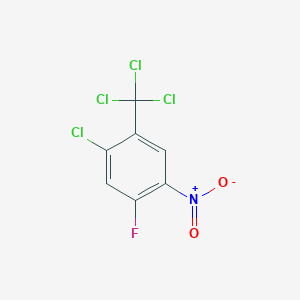

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

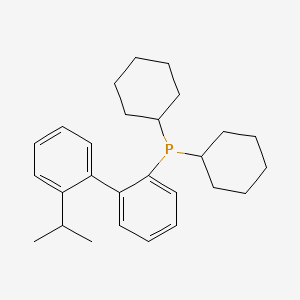

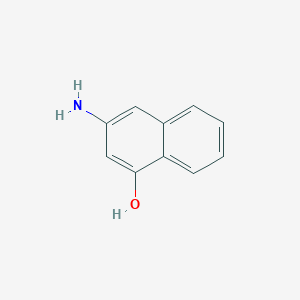

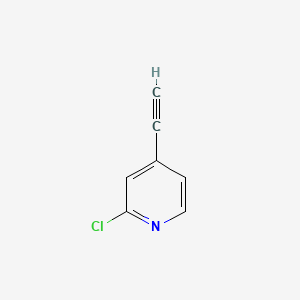

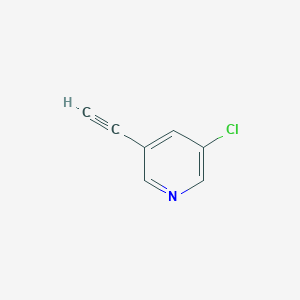

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)

![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)